![molecular formula C17H20N2O2 B14489431 1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine CAS No. 63996-37-2](/img/structure/B14489431.png)
1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine is a complex organic compound that features a piperidine ring attached to a naphthalene moiety substituted with a methyl and nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine typically involves multi-step organic reactions. One common method includes the nitration of 4-methylnaphthalene followed by a Friedel-Crafts alkylation to introduce the piperidine moiety. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Safety measures are crucial due to the involvement of hazardous reagents and conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group on the naphthalene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Cyclization: The piperidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, Lewis acids.
Cyclization: Strong bases or acids, depending on the desired product.
Major Products:
Reduction: 1-[(4-Methyl-3-aminonaphthalen-1-yl)methyl]piperidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Applications De Recherche Scientifique
1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-[(4-Methyl-3-nitrophenyl)sulfonyl]piperidine: Similar structure but with a sulfonyl group instead of a naphthalene moiety.
1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine: Contains a pyrazole ring instead of a naphthalene ring.
Uniqueness: 1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine is unique due to the presence of both a nitro-substituted naphthalene ring and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
63996-37-2 |
|---|---|
Formule moléculaire |
C17H20N2O2 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
1-[(4-methyl-3-nitronaphthalen-1-yl)methyl]piperidine |
InChI |
InChI=1S/C17H20N2O2/c1-13-15-7-3-4-8-16(15)14(11-17(13)19(20)21)12-18-9-5-2-6-10-18/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3 |
Clé InChI |
PHXGZXROXLMLGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C2=CC=CC=C12)CN3CCCCC3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


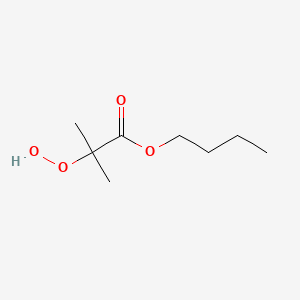
![Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate](/img/structure/B14489364.png)
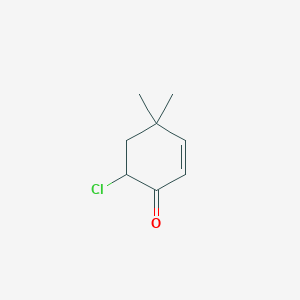
![4,4'-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol)](/img/structure/B14489378.png)
![2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]-](/img/structure/B14489386.png)
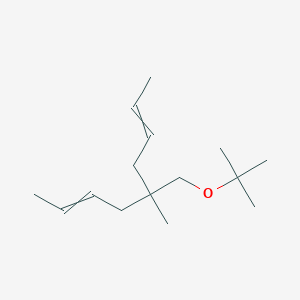
![Spiro[6.6]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14489393.png)

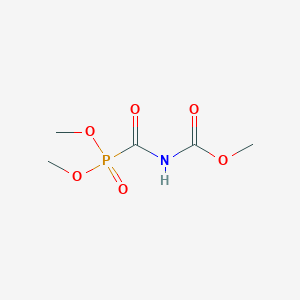
![2-Methyl-6H-furo[2,3-g][1]benzopyran-6-one](/img/structure/B14489423.png)
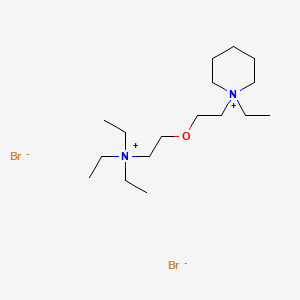


![5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride](/img/structure/B14489439.png)
